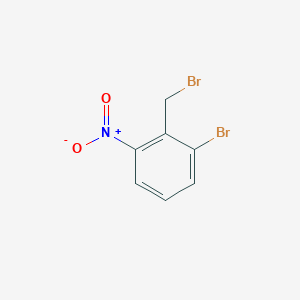

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBTXEUYUWGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567715 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58579-54-7 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene, a valuable intermediate in organic synthesis. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Core Synthesis Reaction

The synthesis of this compound is achieved through the free-radical bromination of 1-bromo-2-methyl-3-nitrobenzene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact. The most common and effective method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Reaction Mechanism: Free-Radical Halogenation

The benzylic bromination of 1-bromo-2-methyl-3-nitrobenzene proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][2] A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is used to start the reaction.[3]

1. Initiation: The process begins with the homolytic cleavage of the radical initiator to form two radicals. These radicals then react with N-bromosuccinimide to generate a bromine radical, which is the key reactive species.

2. Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 1-bromo-2-methyl-3-nitrobenzene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4][5] This newly formed benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical.[4][5][6] This new bromine radical can then participate in another cycle of the propagation step, thus continuing the chain reaction.

3. Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical synthesis of this compound from 2-bromo-6-nitrotoluene (an isomer of 1-bromo-2-methyl-3-nitrobenzene, but the reaction principle is identical).[7]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 32.20 | 0.20 | 1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 26.6 | 0.20 | 1 |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.40 | 0.002 | 0.01 |

| This compound | C₇H₅Br₂NO₂ | 294.93 | 47.31 | 0.16 | - |

| Yield | - | - | - | - | 81% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.[7]

Materials:

-

1-Bromo-2-methyl-3-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in chlorobenzene.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.01 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which may be a light brown oil or solid.

-

Recrystallize the crude product from ethanol to afford the purified this compound as a solid.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-bromo-2-(bromomethyl)-3-nitrobenzene. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Structure

This compound, also known by its synonym 2-Bromo-6-nitrobenzyl bromide, is a polysubstituted aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a nitro group at positions 1, 2, and 3, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted and should be considered with appropriate caution.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |

| Molecular Weight | 294.93 g/mol | PubChem[1] |

| CAS Number | 58579-54-7 | PubChem[1] |

| Boiling Point | 320.6 ± 27.0 °C (Predicted) | MySkinRecipes[2] |

| Storage Temperature | 2-8°C | MySkinRecipes[2] |

Synthesis and Purification

Synthesis Protocol

A general method for the synthesis of this compound involves the radical bromination of 2-bromo-6-nitrotoluene. A typical experimental protocol is as follows:

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure: A detailed experimental protocol for a similar transformation suggests the following steps, which can be adapted for the synthesis of the target compound.

-

Materials: 2-bromo-6-nitrotoluene, N-bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or o-dichlorobenzene).

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Procedure:

-

Dissolve the starting material, 2-bromo-6-nitrotoluene, in the chosen solvent within the reaction flask.

-

Add N-Bromosuccinimide and the radical initiator to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with deionized water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography to yield the pure this compound.

-

Spectral and Analytical Data

While specific experimental spectra for this compound are not available in the public domain, data for its isomers and related compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the bromo, bromomethyl, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): Around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed. The natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br) is nearly 1:1, which will result in a distinctive M, M+2, and M+4 peak pattern.

Reactivity and Stability

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Benzylic Bromide: The bromomethyl group is a reactive site for nucleophilic substitution reactions. This makes the compound a useful precursor for introducing the 2-bromo-3-nitrobenzyl moiety into other molecules.

-

Aromatic Bromide: The bromine atom attached to the benzene ring is generally less reactive towards nucleophilic substitution than the benzylic bromide. However, it can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The nitro group can also be reduced to an amino group, providing a route to other functionalized derivatives.

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. The recommended storage temperature is between 2-8°C.[2] Due to the reactivity of the benzylic bromide, the compound may be susceptible to hydrolysis in the presence of moisture.

Potential Applications

Given its array of functional groups, this compound is a versatile intermediate in organic synthesis. It holds potential for use in the development of:

-

Pharmaceuticals: As a building block for the synthesis of complex, biologically active molecules.

-

Agrochemicals: In the preparation of novel pesticides and herbicides.

-

Materials Science: For the synthesis of functionalized polymers and other advanced materials.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. Based on available safety data sheets for similar compounds, it should be considered as a hazardous substance.

Hazard Identification:

-

May cause skin irritation and serious eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed or in contact with skin.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or face shield.

-

Chemical-resistant gloves.

-

Protective clothing.

-

Use in a well-ventilated area or with a fume hood.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental verification. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

An In-depth Technical Guide to the Predicted NMR Data and Interpretation of 1-bromo-2-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-bromo-2-(bromomethyl)-3-nitrobenzene. Due to the limited availability of experimental spectra for this specific compound, this document leverages data from structurally analogous molecules to offer a robust interpretation of the expected spectral features. This guide is intended to assist researchers in identifying and characterizing this molecule in complex reaction mixtures and for quality control purposes.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects and data from related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.85 | d | ~8.0 | 1H | H-4 |

| ~7.50 | t | ~8.0 | 1H | H-5 |

| ~7.95 | d | ~8.0 | 1H | H-6 |

| ~4.80 | s | - | 2H | -CH₂ Br |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~122.0 | C-1 |

| ~138.0 | C-2 |

| ~150.0 | C-3 |

| ~128.0 | C-4 |

| ~126.0 | C-5 |

| ~134.0 | C-6 |

| ~30.0 | -C H₂Br |

Interpretation of NMR Data

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the benzene ring.

¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitro and bromo substituents.

-

H-6 (δ ~7.95 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift, making it the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-5.

-

H-4 (δ ~7.85 ppm): This proton is para to the nitro group and ortho to the bromo group. Both substituents contribute to its deshielding. It will appear as a doublet due to coupling with H-5.

-

H-5 (δ ~7.50 ppm): This proton is meta to both the nitro and bromo groups, and therefore experiences the least deshielding among the aromatic protons. It is expected to appear as a triplet due to coupling with both H-4 and H-6.

-

-

Bromomethyl Protons (δ ~4.80 ppm): The protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet around 4.80 ppm. The benzylic position and the presence of the electron-withdrawing bromine atom cause a significant downfield shift compared to a methyl group. The absence of adjacent protons results in a singlet multiplicity. This downfield shift is characteristic of benzylic bromides.

¹³C NMR Spectrum:

-

Aromatic Carbons (δ 120-155 ppm):

-

C-3 (δ ~150.0 ppm): The carbon atom directly attached to the nitro group will be the most deshielded aromatic carbon due to the strong electron-withdrawing and resonance effects of the nitro group.

-

C-1 (δ ~122.0 ppm): The carbon bearing the bromo substituent will also be deshielded, though to a lesser extent than C-3.

-

C-2 (δ ~138.0 ppm): The carbon attached to the bromomethyl group will be deshielded due to the substituent effect.

-

C-4, C-5, and C-6: The remaining aromatic carbons will have chemical shifts influenced by their positions relative to the three substituents.

-

-

Bromomethyl Carbon (δ ~30.0 ppm): The carbon of the bromomethyl group is expected to appear in the upfield region, with its chemical shift influenced by the attached bromine atom.

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR spectra for this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): ~3-4 seconds

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

NMR Interpretation Workflow

Caption: Logical workflow for NMR data interpretation.

Navigating the Structural Elucidation of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(bromomethyl)-3-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its trifunctionalized aromatic ring offers multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its three-dimensional structure through single-crystal X-ray analysis is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly available as of the latest literature search, this document outlines a plausible synthetic route and a detailed, generalized experimental protocol for its structural elucidation. Furthermore, for comparative purposes and to provide a framework for the expected structural parameters, the crystallographic data for the closely related isomer, 1-(bromomethyl)-3-nitrobenzene, is presented.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 2-bromo-6-nitrotoluene.[1]

Materials:

-

2-Bromo-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Chlorobenzene (or a similar inert solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in chlorobenzene.

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 132 °C for chlorobenzene) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for X-ray data collection and structure refinement, based on standard crystallographic techniques.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for 1-(bromomethyl)-3-nitrobenzene

As the crystal structure of this compound is not available, the crystallographic data for the isomer 1-(bromomethyl)-3-nitrobenzene (CSD Entry: 2022125) is presented below for illustrative purposes.[2]

| Parameter | Value |

| Empirical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.04 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1412(10) |

| b (Å) | 4.4763(4) |

| c (Å) | 15.0876(13) |

| α (°) | 90 |

| β (°) | 112.626(3) |

| γ (°) | 90 |

| Volume (ų) | 756.91(12) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.896 |

| Absorption Coefficient (mm⁻¹) | 5.518 |

| F(000) | 424 |

| Theta range for data collection (°) | 3.129 to 27.500 |

| Reflections collected | 6393 |

| Independent reflections | 1729 [R(int) = 0.0392] |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0336, wR₂ = 0.0792 |

| R indices (all data) | R₁ = 0.0431, wR₂ = 0.0844 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Workflow for the synthesis and crystal structure analysis.

Conclusion

This technical guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound. While experimental data for this specific compound is not currently available in the public domain, the provided synthesis and analytical protocols offer a robust framework for its investigation. The included crystallographic data for the isomer 1-(bromomethyl)-3-nitrobenzene serves as a valuable reference point for what can be expected upon successful structural elucidation. The determination of the precise three-dimensional arrangement of atoms in this compound will be a critical step in unlocking its full potential in synthetic and medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(bromomethyl)-3-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring bromo, bromomethyl, and nitro groups, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, presenting predicted data for its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses. Furthermore, a detailed experimental protocol for its synthesis is outlined, followed by a logical workflow for its characterization. This document serves as a foundational resource for researchers engaged in the synthesis and utilization of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 2-Bromo-6-nitrobenzyl bromide CAS Number: 58579-54-7[1] Molecular Formula: C₇H₅Br₂NO₂[1] Molecular Weight: 294.93 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data are predicted based on established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons. The chemical shifts are influenced by the electronic effects of the bromo and nitro substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 3H | Ar-H |

| ~ 4.9 | s | 2H | -CH₂Br |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 135 - 140 | C-Br, C-CH₂Br |

| ~ 125 - 130 | Ar-CH |

| ~ 30 | -CH₂Br |

Predicted Infrared (IR) Spectral Data

The IR spectrum will exhibit absorption bands corresponding to the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1520 - 1550 | Strong | Asymmetric NO₂ Stretch |

| 1340 - 1370 | Strong | Symmetric NO₂ Stretch |

| 1200 - 1250 | Strong | C-N Stretch |

| 600 - 700 | Strong | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Relative Abundance | Assignment |

| 293 | ~50% | [M(⁷⁹Br, ⁷⁹Br)]⁺ |

| 295 | ~100% | [M(⁷⁹Br, ⁸¹Br)]⁺ |

| 297 | ~50% | [M(⁸¹Br, ⁸¹Br)]⁺ |

| 214/216 | Variable | [M - Br]⁺ |

| 134 | Variable | [M - Br - Br - NO₂]⁺ |

Experimental Protocols

The following section details a plausible synthetic route for the preparation of this compound.

Synthesis of this compound[2]

This synthesis is a free-radical bromination of 1-bromo-2-methyl-3-nitrobenzene.

Materials:

-

1-bromo-2-methyl-3-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a summary of the predicted spectroscopic data and a detailed synthetic protocol for this compound. The provided information is intended to facilitate the work of researchers in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a key building block for the creation of more complex and potentially bioactive molecules. While experimental data remains to be fully documented in the public domain, the predictive analysis herein offers a solid foundation for the identification and characterization of this versatile chemical intermediate.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-(bromomethyl)-3-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-2-(bromomethyl)-3-nitrobenzene (CAS No. 58579-54-7) in various organic solvents. Due to a lack of readily available quantitative solubility data in public literature for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation structures to enable researchers to generate and organize their own findings. The physicochemical properties of the target compound suggest a higher solubility in non-polar and moderately polar organic solvents. This guide outlines the gravimetric and UV-Vis spectrophotometric methods for solubility determination, complete with procedural workflows and data analysis steps.

Introduction

This compound is a halogenated nitroaromatic compound with the molecular formula C₇H₅Br₂NO₂[1][2][3]. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactive bromine and nitro functional groups[2]. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Based on its molecular structure, which includes a benzene ring, two bromine atoms, and a nitro group, this compound is predicted to be a nonpolar to weakly polar molecule. Consequently, it is expected to exhibit greater solubility in organic solvents compared to aqueous media, following the principle of "like dissolves like."

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature or chemical databases. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This structured format facilitates easy comparison of solubility across different solvents and conditions.

Table 1: Experimental Solubility of this compound

| Solvent Classification | Solvent Name | Molecular Weight ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | ||

| Benzene | 78.11 | 0.877 | 2.7 | Data not available | ||

| Moderately Polar Solvents | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | ||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | ||

| Polar Aprotic Solvents | Acetone | 58.08 | 0.791 | 5.1 | Data not available | |

| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | ||

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | ||

| Polar Protic Solvents | Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | ||

| Methanol | 32.04 | 0.792 | 5.1 | Data not available |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, the following established experimental methodologies are recommended.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent[4][5][6][7].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, pre-weighed conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath (e.g., 25°C) and agitate it using a mechanical shaker or magnetic stirrer for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Periodically check for equilibrium by analyzing samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

-

Analysis:

-

Accurately pipette a known volume (e.g., 5 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish with the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

Calculation:

-

Weight of empty evaporating dish = W₁

-

Weight of evaporating dish + filtrate = W₂

-

Weight of evaporating dish + dry residue = W₃

-

Weight of solute in the pipetted volume = W₃ - W₁

-

Weight of solvent in the pipetted volume = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method, especially for high-throughput screening[8][9][10][11][12].

Methodology:

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Scan the UV-Vis spectrum of the most concentrated standard solution to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

-

Phase Separation:

-

Follow step 3 from the gravimetric method to obtain a clear, particle-free saturated filtrate.

-

-

Analysis:

-

Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

Calculation:

-

Using the equation from the calibration curve (or the Beer-Lambert law), calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

References

- 1. 58579-54-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Radical Initiation in the Synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the radical-initiated synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene. This compound serves as a valuable intermediate in the synthesis of various complex organic molecules relevant to drug discovery and development. The focus of this document is the critical radical initiation step, which is pivotal for the successful and selective benzylic bromination of the starting material, 2-bromo-6-nitrotoluene.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a free-radical chain reaction, specifically a Wohl-Ziegler bromination. This reaction selectively introduces a bromine atom at the benzylic position of 2-bromo-6-nitrotoluene. The process utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like chlorobenzene, typically under reflux conditions.

The overall transformation is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction proceeds through a well-established radical chain mechanism involving three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator upon heating. Both AIBN and benzoyl peroxide are commonly employed for this purpose.

-

Benzoyl Peroxide (BPO): The relatively weak oxygen-oxygen bond in BPO breaks upon heating to generate two benzoyloxy radicals. These radicals can then lose a molecule of carbon dioxide to form phenyl radicals.

-

Azobisisobutyronitrile (AIBN): AIBN decomposes upon heating to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals. The formation of the highly stable nitrogen gas is a strong thermodynamic driving force for this process.[1]

The initiating radical (In•) then abstracts a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•). This bromine radical is the key species that drives the propagation of the chain reaction.

Propagation

The propagation phase consists of two main steps that are repeated in a cyclic manner:

-

Hydrogen Abstraction: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-6-nitrotoluene. This is the rate-determining step of the propagation phase and is favored due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. This abstraction forms a resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr). The stability of this benzylic radical is crucial for the selectivity of the reaction.

-

Bromination: The newly formed benzyl radical reacts with a molecule of bromine (Br₂) to yield the desired product, this compound, and regenerates a bromine radical, which can then participate in another cycle of hydrogen abstraction.

A key aspect of the Wohl-Ziegler reaction is the role of NBS. NBS reacts with the HBr generated during the hydrogen abstraction step to produce a low, steady concentration of molecular bromine (Br₂). This is critical to prevent the competing electrophilic addition of bromine to the aromatic ring.

Termination

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals, a bromine radical with a benzyl radical, or two benzyl radicals. As radical concentrations are kept low, termination steps are less frequent than propagation steps.

Experimental Protocols and Data

The following section details a typical experimental protocol for the synthesis of this compound and presents relevant quantitative data in a structured format.

Experimental Protocol

This protocol is adapted from a reported synthesis of 2-nitro-6-bromobenzyl bromide.[2]

Materials:

-

2-Bromo-6-nitrotoluene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Chlorobenzene

-

Ethanol

Procedure:

-

To a solution of 2-bromo-6-nitrotoluene (0.20 mol) in chlorobenzene (100 mL), add N-bromosuccinimide (0.20 mol) and benzoyl peroxide (2 mmol).

-

Heat the reaction mixture to reflux for approximately 20 hours.

-

After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

-

Collect the filtrate and concentrate it under vacuum to obtain a crude oily product.

-

Recrystallize the crude product from ethanol to afford this compound as a yellow solid.

Quantitative Data

The following tables summarize the quantitative data from the cited experimental protocol.

Table 1: Reactant Quantities

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |

| 2-Bromo-6-nitrotoluene | 216.03 | 0.20 | 43.21 | - |

| N-bromosuccinimide (NBS) | 177.98 | 0.20 | 35.60 | - |

| Benzoyl peroxide (BPO) | 242.23 | 0.002 | 0.48 | - |

| Chlorobenzene | 112.56 | - | - | 100 |

Table 2: Product Yield

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 294.93 | 58.99 | 47.78 | 81 |

Core Concepts in Radical Initiation

A deeper understanding of the radical initiation process requires consideration of the properties of the initiators and the stability of the radical intermediates.

Radical Initiators: A Comparison

Both AIBN and benzoyl peroxide are effective radical initiators, but they have different decomposition kinetics and byproducts.

Table 3: Comparison of Radical Initiators

| Initiator | Decomposition Temperature | Key Byproducts | Advantages | Disadvantages |

| Benzoyl Peroxide (BPO) | ~100 °C | Benzoic acid, Phenyl radicals, CO₂ | Readily available, effective for higher temperatures | Can undergo induced decomposition, potentially more side reactions |

| AIBN | 60-80 °C | Nitrogen gas, Tetramethylsuccinonitrile | Clean decomposition, first-order kinetics[3] | More toxic byproducts, lower decomposition temperature |

The choice of initiator depends on the desired reaction temperature and the tolerance of the reaction to different byproducts. For the refluxing chlorobenzene (b.p. 132 °C) in the provided protocol, benzoyl peroxide is a suitable choice.

Stability of the Benzyl Radical

The selectivity of the Wohl-Ziegler reaction for the benzylic position is a direct consequence of the stability of the benzyl radical intermediate. The unpaired electron in the benzyl radical is delocalized over the aromatic ring through resonance, which significantly lowers its energy compared to other possible radical intermediates.

The presence of the ortho-bromo and meta-nitro substituents on the aromatic ring influences the stability of the 2-bromo-6-nitrobenzyl radical. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical by delocalizing the spin density.[4] The nitro group, being strongly electron-withdrawing, can participate in resonance delocalization of the radical. The bromo group, while having an inductive electron-withdrawing effect, can also donate a lone pair of electrons through resonance. A detailed computational analysis would be required to quantify the precise electronic effects of these substituents on the stability of the radical intermediate in this specific molecule.

Conclusion

The synthesis of this compound via radical-initiated benzylic bromination is a robust and selective method. A thorough understanding of the radical chain mechanism, particularly the initiation and propagation steps, is crucial for optimizing reaction conditions and maximizing yield. The choice of radical initiator and the inherent stability of the benzylic radical intermediate are key factors that govern the success of this transformation. This technical guide provides the foundational knowledge for researchers and professionals to effectively utilize this important synthetic route in their drug development endeavors. Further research into the specific kinetics and computational modeling of this reaction system could provide even deeper insights and allow for more precise control over the synthesis.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(Bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Analysis of Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents. In the case of 2-(bromomethyl)-3-nitrobenzene, both substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack.

-

The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing effects.[1][2] It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself, which are C1 and C5.[1][3]

-

The Bromomethyl Group (-CH₂Br): Located at C2, the bromomethyl group is also deactivating. The electronegative bromine atom withdraws electron density from the ring via an inductive effect. However, like other alkyl groups, it is considered an ortho-, para-director.[4] Therefore, it directs incoming electrophiles to the ortho position (C1, which is sterically hindered, and C3, which is already substituted) and the para position (C5).

Synergistic Directing Effects:

The directing effects of the nitro and bromomethyl groups are largely synergistic, strongly favoring substitution at the C5 position . The nitro group directs meta to C5, and the bromomethyl group directs para to C5. While the nitro group also directs to C1, this position is ortho to the somewhat bulky bromomethyl group, leading to significant steric hindrance which would likely result in it being a minor product, if formed at all.

Predicted Products of Electrophilic Aromatic Substitution

Based on the theoretical analysis, the major product for the common electrophilic aromatic substitution reactions on 2-(bromomethyl)-3-nitrobenzene is predicted to be the corresponding 1-substituted-2-(bromomethyl)-3-nitrobenzene at the C5 position.

| Reaction | Electrophile (E+) | Predicted Major Product |

| Nitration | NO₂⁺ | 1-(Bromomethyl)-2,5-dinitrobenzene |

| Bromination | Br⁺ | 1-Bromo-2-(bromomethyl)-5-nitrobenzene |

| Chlorination | Cl⁺ | 1-Chloro-2-(bromomethyl)-5-nitrobenzene |

| Sulfonation | SO₃ | 2-(Bromomethyl)-3-nitrobenzenesulfonic acid |

Experimental Protocols (Generalized)

The following protocols are generalized for the electrophilic aromatic substitution on deactivated aromatic rings and should be adapted and optimized for 2-(bromomethyl)-3-nitrobenzene.

Nitration

Objective: To introduce a nitro group at the C5 position of 2-(bromomethyl)-3-nitrobenzene.

Reaction:

Materials:

-

2-(bromomethyl)-3-nitrobenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-(bromomethyl)-3-nitrobenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.[5]

-

Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.[6]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product, if formed, can be collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

If the product is oily, extract the mixture with dichloromethane or ethyl acetate. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Halogenation (Bromination)

Objective: To introduce a bromine atom at the C5 position of 2-(bromomethyl)-3-nitrobenzene.

Reaction:

2-(bromomethyl)-3-nitrobenzene + SO₃/H₂SO₄ → 2-(Bromomethyl)-3-nitrobenzenesulfonic acid

Caption: Predicted regioselectivity in the EAS of 2-(bromomethyl)-3-nitrobenzene.

Experimental Workflow

Caption: A generalized workflow for electrophilic aromatic substitution reactions.

Conclusion

The electrophilic aromatic substitution of 2-(bromomethyl)-3-nitrobenzene is predicted to occur selectively at the C5 position due to the reinforcing directing effects of the meta-directing nitro group and the para-directing bromomethyl group. The presence of two deactivating groups necessitates the use of forcing reaction conditions, typical for deactivated aromatic substrates. While Friedel-Crafts reactions are expected to be unsuccessful, nitration, halogenation, and sulfonation should proceed to yield the corresponding 5-substituted products. The generalized protocols and theoretical framework provided in this guide offer a solid starting point for the practical execution and further investigation of these transformations. It is imperative for researchers to conduct small-scale pilot reactions to optimize conditions for this specific substrate.

References

Theoretical Framework for Investigating the Electronic Properties of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the theoretical study of the electronic properties of 1-bromo-2-(bromomethyl)-3-nitrobenzene. A comprehensive review of existing scientific literature reveals a notable absence of specific theoretical or experimental studies focused on the electronic characteristics of this particular molecule. Consequently, this document serves as a proposed framework, outlining the established computational and experimental protocols that can be employed to elucidate these properties. By leveraging methodologies successfully applied to structurally similar nitroaromatic and halogenated compounds, this guide provides a robust roadmap for future research. The proposed investigation would yield valuable data on molecular geometry, electronic structure, and spectroscopic signatures, contributing to a deeper understanding of its potential applications in medicinal chemistry and materials science.

Introduction

This compound is a polyfunctionalized aromatic compound with the molecular formula C₇H₅Br₂NO₂.[1][2] Its structure, featuring a nitro group, a bromine atom, and a bromomethyl group on a benzene ring, suggests a unique electronic profile and potential for diverse chemical reactivity. Such compounds are often of interest in drug development and organic synthesis due to the versatile reactivity of their functional groups.[2] The electron-withdrawing nature of the nitro group, combined with the influence of the halogen substituents, is expected to significantly impact the molecule's frontier molecular orbitals, dipole moment, and overall charge distribution.

Despite its potential significance, dedicated theoretical studies on the electronic properties of this compound are not currently available in the public domain. This guide, therefore, proposes a theoretical and experimental workflow to characterize this molecule, drawing parallels from studies on related compounds such as 1-bromo-4-nitrobenzene and other halogenated nitrobenzenes.[3]

Proposed Methodologies

To thoroughly characterize the electronic properties of this compound, a combination of computational and experimental techniques is recommended.

Computational Chemistry Protocols

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. The following protocol is proposed, based on common practices for similar organic molecules.[3]

Software: Gaussian 09 or a more recent version is recommended.[3]

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice, paired with a comprehensive basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions.[3]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.

-

Electronic Property Calculations: Using the optimized geometry, the following electronic properties will be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its components will be calculated to understand the molecule's overall polarity.

-

Mulliken Atomic Charges: The charge distribution on each atom will be quantified using Mulliken population analysis.[3]

-

A logical workflow for these computational studies is presented below.

Caption: Proposed computational workflow for theoretical analysis.

Proposed Experimental Protocols for Validation

Experimental data is crucial for validating the computational results. The following techniques are suggested:

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: These techniques will identify the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated via DFT.

-

Protocol: A small amount of the solid sample would be analyzed using an FT-IR spectrometer with an ATR accessory and an FT-Raman spectrometer with a suitable laser source (e.g., 1064 nm).[3] Spectra would be recorded in the 4000-400 cm⁻¹ range.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Protocol: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Chemical shifts calculated using the GIAO (Gauge-Independent Atomic Orbital) method can be compared to the experimental data.[3]

-

-

UV-Visible Spectroscopy: This analysis will reveal the electronic transitions within the molecule. The results can be correlated with the computationally determined HOMO-LUMO gap using Time-Dependent DFT (TD-DFT).[3]

-

Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) would be analyzed using a UV-Vis spectrophotometer over a range of 200-800 nm.

-

Hypothetical Data Presentation

While no experimental or theoretical data currently exists for this compound, the following tables illustrate how the results of the proposed studies would be structured for clear comparison and analysis.

Table 1: Calculated Electronic Properties

| Property | Calculated Value | Units |

|---|---|---|

| HOMO Energy | (Hypothetical Value) | eV |

| LUMO Energy | (Hypothetical Value) | eV |

| HOMO-LUMO Gap | (Hypothetical Value) | eV |

| Dipole Moment | (Hypothetical Value) | Debye |

| Molecular Weight | 294.93 | g/mol [1] |

Table 2: Comparison of Key Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-NO₂ Stretch | (Hypothetical Value) | (Hypothetical Value) | Nitro group |

| C-Br Stretch | (Hypothetical Value) | (Hypothetical Value) | Aryl bromide |

| CH₂-Br Stretch | (Hypothetical Value) | (Hypothetical Value) | Benzyl bromide |

| Aromatic C-H Stretch | (Hypothetical Value) | (Hypothetical Value) | Benzene ring |

Visualization of Molecular Structure

A clear representation of the molecule's structure is fundamental to understanding its properties.

Caption: 2D structure of this compound.

Conclusion and Future Outlook

This technical guide outlines a comprehensive theoretical and experimental strategy for the characterization of the electronic properties of this compound. Although no specific studies on this molecule are currently published, the proposed DFT calculations and spectroscopic validation methods provide a clear and established path forward. The resulting data on its electronic structure, reactivity, and polarity will be invaluable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a more informed exploration of its potential applications. The execution of these proposed studies would fill a significant knowledge gap in the scientific literature.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-bromo-2-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][3][4] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1][2][5]

This document provides detailed application notes and a generalized protocol for performing Suzuki coupling reactions with 1-bromo-2-(bromomethyl)-3-nitrobenzene. This substrate is particularly interesting as it possesses two distinct carbon-halogen bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. The nitro group, a strong electron-withdrawing group, can also influence the reactivity of the aromatic ring. While specific literature on this exact molecule is limited, extensive research on analogous compounds, such as o-chloromethyl bromobenzene, allows for the development of a robust and selective protocol.[6]

Selective C(sp²)-Br Coupling

The primary focus of this protocol is the selective Suzuki coupling at the C(sp²)-Br bond, leaving the bromomethyl group intact for further functionalization. This selectivity is crucial for the synthesis of complex, multi-substituted aromatic compounds. Studies on similar substrates have shown that palladium catalysts, in conjunction with specific phosphine ligands, can achieve high selectivity for the C(sp²)-Br bond activation over the C(sp³)-halogen bond.[6]

Experimental Overview

The Suzuki coupling reaction with this compound and an arylboronic acid is typically carried out in a two-phase solvent system with a palladium catalyst, a phosphine ligand, and a base. The general reaction scheme is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on successful selective C(sp²)-Br coupling reactions of similar substrates.[6] Optimization may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1-1 mol%)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.2-2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Toluene (anhydrous)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1 eq), cesium carbonate (2 eq), palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.

-

Solvent Addition: Add anhydrous toluene and deionized water in a 10:1 ratio (e.g., 2 mL toluene, 0.2 mL water).

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the Suzuki coupling reaction.

Expected Results and Data Presentation

Based on analogous reactions with substituted bromobenzenes, high yields of the desired 2-(bromomethyl)-3-nitro-biphenyl derivatives can be expected.[6] The table below summarizes representative data from the literature for the coupling of various arylboronic acids with a similar substrate, 1-bromo-2-(chloromethyl)benzene.[6] This data can serve as a predictive guide for reactions with this compound.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(chloromethyl)-1,1'-biphenyl | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(chloromethyl)-4'-methyl-1,1'-biphenyl | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(chloromethyl)-4'-methoxy-1,1'-biphenyl | 95 |

| 4 | 4-Chlorophenylboronic acid | 4'-chloro-2-(chloromethyl)-1,1'-biphenyl | 88 |

| 5 | 3-Methylphenylboronic acid | 2-(chloromethyl)-3'-methyl-1,1'-biphenyl | 90 |

| 6 | 2-Methylphenylboronic acid | 2-(chloromethyl)-2'-methyl-1,1'-biphenyl | 80 |

Data adapted from a study on 1-bromo-2-(chloromethyl)benzene, which is expected to have similar reactivity.[6]

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]

References

- 1. nobelprize.org [nobelprize.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 1-Bromo-2-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(bromomethyl)-3-nitrobenzene is a versatile trifunctional aromatic building block for organic synthesis. Its structure incorporates three distinct reactive sites: a benzylic bromide, an aryl bromide, and a nitro group. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with amines. The aryl bromide can participate in various cross-coupling reactions, and the nitro group can be reduced to an amine, providing a handle for further functionalization or cyclization. These features make this compound a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds and functional materials.

This document provides detailed application notes and protocols for the synthesis of selected nitrogen heterocycles utilizing this compound as the starting material. The protocols are based on established chemical principles and analogous reactions found in the literature.

Application Note 1: Synthesis of 7-Bromo-4-nitroisoindolin-1-one

This protocol describes a method for the synthesis of 7-bromo-4-nitroisoindolin-1-one via the reaction of this compound with a protected ammonia equivalent, followed by intramolecular cyclization. A related synthesis has been reported for a similar chloro-substituted analogue, demonstrating the feasibility of this transformation.[1]

Reaction Scheme:

Quantitative Data Summary

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, Sodium Azide | - | DMF | Room Temperature | 12 | >95 |

| 2 | 1-(Azidomethyl)-2-bromo-3-nitrobenzene | Triphenylphosphine, H₂O | THF | Reflux | 4 | ~85 |

| 3 | 1-(Aminomethyl)-2-bromo-3-nitrobenzene | Pd(OAc)₂, P(o-tol)₃, DIEA | Toluene | 110 | 24 | ~70 |

Experimental Protocol

Step 1: Synthesis of 1-(Azidomethyl)-2-bromo-3-nitrobenzene

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Aminomethyl)-2-bromo-3-nitrobenzene (Staudinger Reduction)

-

To a solution of 1-(azidomethyl)-2-bromo-3-nitrobenzene (1.0 eq) in tetrahydrofuran (THF), add triphenylphosphine (1.1 eq).

-

Stir the mixture at room temperature for 2 hours, then add water and reflux the reaction for 4 hours.

-

After cooling to room temperature, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Buchwald-Hartwig Amination to 7-Bromo-4-nitroisoindolin-1-one

-

To an oven-dried Schlenk tube, add 1-(aminomethyl)-2-bromo-3-nitrobenzene (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and sodium tert-butoxide (1.5 eq).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 110 °C for 24 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 7-bromo-4-nitroisoindolin-1-one.

Experimental Workflow

Caption: Workflow for the synthesis of 7-bromo-4-nitroisoindolin-1-one.

Application Note 2: Proposed Synthesis of a Novel Fused Heterocyclic System: 5-Bromo-3,4-dihydro-2H-[2][3]oxazino[4,3-a]indol-1-one

This proposed protocol outlines a potential pathway for the synthesis of a more complex, fused heterocyclic system, demonstrating the utility of this compound in constructing polycyclic scaffolds. The strategy involves an initial N-alkylation, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Reaction Scheme:

Quantitative Data Summary (Proposed)

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |

| 1 | This compound, Ethyl 2-aminoacetate hydrochloride | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-90 |

| 2 | Ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate | SnCl₂·2H₂O | Ethanol | Room Temperature | 2 | 80-85 |

| 3 | Ethyl 2-((2-amino-6-bromophenyl)methylamino)acetate | p-TsOH | Toluene | Reflux | 12 | 65-75 |

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate

-

To a solution of this compound (1.0 eq) in acetonitrile, add ethyl 2-aminoacetate hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-((2-amino-6-bromophenyl)methylamino)acetate

-

Dissolve ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate (1.0 eq) in ethanol.

-